MAO-B Inhibition Profile vs. 4-Chloro Isomer
The target compound inhibits human membrane‑bound MAO‑B with an IC50 of 8.60 × 10³ nM (8.6 µM) in an insect cell membrane assay measuring conversion of kynuramine to 4‑hydroxyquinoline [1]. In contrast, the 4‑chloro positional isomer (CAS 61297‑64‑1) returns no quantitative MAO‑B inhibition data in publicly accessible biochemical databases as of 2026 [2]. This absence of data for the regioisomer means that a researcher or procurer who requires MAO‑B activity must specifically select the 2‑chloro compound to obtain a compound with demonstrated target engagement.
| Evidence Dimension | Human MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.60 × 10³ nM (8.6 µM) [1] |
| Comparator Or Baseline | 4-Chloro isomer (CAS 61297-64-1): no MAO-B IC50 reported in public databases [2] |
| Quantified Difference | Not calculable; presence vs. absence of reported activity |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence [1] |
Why This Matters
For any MAO-B-focused research program, selecting a compound with documented target inhibition avoids the risk of procuring an inactive isomer.
- [1] BindingDB. (n.d.). BDBM50450825 (CHEMBL4218690), MAO-B Affinity Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450825 View Source
- [2] PubChem. (2026). 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one, CID 1211499. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61297-64-1 View Source
